molecular formula C7H9NO2 B1612968 5-Methoxy-6-methylpyridin-2-OL CAS No. 33252-69-6

5-Methoxy-6-methylpyridin-2-OL

Cat. No. B1612968
CAS RN: 33252-69-6
M. Wt: 139.15 g/mol
InChI Key: QACVVJNJAFZAFQ-UHFFFAOYSA-N
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Description

“5-Methoxy-6-methylpyridin-2-OL” is a chemical compound with the CAS Number: 33252-69-6 . Its IUPAC name is 5-methoxy-6-methyl-2-pyridinol . The compound has a molecular weight of 139.15 .


Synthesis Analysis

The synthesis of pyridine derivatives, including “5-Methoxy-6-methylpyridin-2-OL”, can be achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The InChI code for “5-Methoxy-6-methylpyridin-2-OL” is 1S/C7H9NO2/c1-5-6 (10-2)3-4-7 (9)8-5/h3-4H,1-2H3, (H,8,9) .


Chemical Reactions Analysis

Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

“5-Methoxy-6-methylpyridin-2-OL” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methoxy-6-methylpyridin-2-ol derivatives have been explored for their potential in treating various diseases due to their bioactivity. For instance, derivatives have been investigated as potent and selective antagonists of the alpha(v)beta(3) receptor, which are significant for the prevention and treatment of osteoporosis, showcasing excellent in vitro profiles and efficacy in vivo models of bone turnover (Hutchinson et al., 2003). Additionally, certain derivatives have shown marked inhibition against retrovirus replication in cell culture, indicating potential applications in the development of antiviral agents (Hocková et al., 2003).

Corrosion Inhibition

Pyridine derivatives, including those related to 5-Methoxy-6-methylpyridin-2-ol, have been studied for their corrosion inhibition properties. For example, certain derivatives have demonstrated excellent inhibition efficiency for mild steel in hydrochloric acid environments. These compounds act as mixed-type inhibitors, with studies showing high inhibition efficiency at low concentrations, suggesting their potential in industrial applications to protect against corrosion (Yadav et al., 2016).

Material Science

In material science, pyridine and its derivatives are recognized for their structural characteristics, making them useful in this field. They serve as key components in the synthesis of various materials due to their chemical versatility. For instance, the synthesis and characterization of specific derivatives provide insights into the development of novel materials with potential applications in light-emitting devices and as components in electronic materials due to their stable crystal structures and fluorescence properties (Bai Linsha, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new possibilities for the synthesis of these compounds in the future.

properties

IUPAC Name

5-methoxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(10-2)3-4-7(9)8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACVVJNJAFZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628115
Record name 5-Methoxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-6-methylpyridin-2-OL

CAS RN

33252-69-6
Record name 5-Methoxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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